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Executive Summary
REM127 (also known as REM-0046127) is a novel small-molecule septin modulator belonging

to the ReS19-T class of compounds. It has emerged as a promising therapeutic candidate for

neurodegenerative disorders such as Alzheimer's disease (AD) by targeting the underlying

mechanisms of synaptic dysfunction. Pathological tau, a hallmark of AD, disrupts the integrity of

septin filaments, leading to aberrant activation of store-operated calcium channels (SOCCs)

and subsequent calcium dyshomeostasis, which is a key driver of neurotoxicity and synapse

loss. REM127 acts as a "molecular glue," binding to septin monomers, with a high affinity for

SEPT6, to promote and restore the proper assembly of septin filaments. This stabilization of

the septin cytoskeleton prevents excessive calcium influx, thereby rescuing neurons from

calcium-induced toxicity, restoring synaptic plasticity, and preserving dendritic spine structure.

Preclinical studies in mouse models of AD have demonstrated that REM127 effectively restores

long-term potentiation (LTP), normalizes brain network activity, and improves cognitive function.

The compound is currently in Phase IIa clinical trials.

Core Mechanism of Action: Restoring Calcium
Homeostasis via Septin Modulation
The central mechanism of REM127 revolves around the modulation of the septin cytoskeleton

to correct pathological calcium signaling in neurons.
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In a healthy neuron, septin filaments, which are part of the cytoskeleton, play a crucial role in

regulating the activity of store-operated calcium channels (SOCCs) at the plasma membrane.

These channels, composed of STIM1 and ORAI1 proteins, are activated when calcium levels in

the endoplasmic reticulum (ER) are depleted, allowing for a controlled influx of extracellular

calcium.

In the context of Alzheimer's disease, hyperphosphorylated tau aggregates disrupt the

organization of septin filaments. This disorganization leads to the dysregulation and spurious

activation of SOCCs, resulting in a sustained and excessive influx of calcium into the

cytoplasm. This chronic calcium overload is highly toxic to neurons, triggering a cascade of

detrimental events including impaired synaptic transmission, loss of dendritic spines, and

ultimately, neuronal death.[1]

REM127 intervenes in this pathological process by binding to a pocket at the interface of septin

monomers, particularly showing a high affinity for SEPT6.[1][2] This binding enhances the

ability of septins to polymerize and form stable filaments. By restoring the integrity of the septin

filament network, REM127 effectively re-establishes the proper regulation of SOCCs,

preventing their aberrant activation and blocking the excessive influx of calcium.[1][2] A key

feature of REM127's action is its specificity for the pathological state; it does not affect

physiological calcium signaling in healthy neurons.[1][2]
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Caption: Signaling pathway illustrating REM127's mechanism of action.

Quantitative Data on Synaptic Function Restoration
REM127 has demonstrated significant efficacy in restoring key aspects of synaptic function in

preclinical models of Alzheimer's disease. The following tables summarize the quantitative

findings from these studies.

Table 1: Effect of REM127 on Long-Term Potentiation
(LTP) in AD Mouse Models

Animal Model
Treatment
Group

LTP
Measurement
(fEPSP slope
as % of
baseline)

Outcome Reference

TauP301S Mice Vehicle Deficient LTP

Impaired

synaptic

plasticity

Princen et al.,

2024

REM127 (oral

admin.)

LTP fully

restored

Rescue of

synaptic

plasticity

Princen et al.,

2024

APP-London

Mice
Vehicle Deficient LTP

Impaired

synaptic

plasticity

Princen et al.,

2024

REM127 (7-day

oral admin.)

LTP fully

restored

Rescue of

synaptic

plasticity

Princen et al.,

2024

Table 2: Effect of REM127 on Dendritic Spine Density
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Cell/Animal
Model

Condition Treatment
Dendritic
Spine
Density

Outcome Reference

Rat

Hippocampal

Neurons

Aβ-derived

diffusible

ligands

(ADDL)

induced

toxicity

Vehicle
Significantly

reduced
Synaptic loss

Princen et al.,

2024

ADDL-

induced

toxicity

REM127
Restored to

control levels

Rescue of

dendritic

spines

Princen et al.,

2024

Table 3: Effect of REM127 on Neuronal Excitability
Cell Model Measurement Outcome Reference

tauP301L-expressing

neurons
Mean burst rate

Markedly increased

(hyperexcitability)
Princen et al., 2024

Mean burst rate with

REM127

Progressively and fully

rescued to normal

levels

Normalization of

network activity

Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of

REM127's impact on synaptic function.

Ex Vivo Electrophysiology: Long-Term Potentiation
(LTP) Measurement
This protocol is designed to assess synaptic plasticity in the CA1 region of the hippocampus in

brain slices from transgenic mouse models of Alzheimer's disease.

Experimental Workflow for LTP Recording
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Slice Preparation

LTP Recording

Data Analysis

Anesthetize and decapitate mouse

Rapidly dissect hippocampus in ice-cold aCSF

Cut 350-400 µm transverse hippocampal slices (vibratome)

Incubate slices in oxygenated aCSF at 32°C for 30 min, then RT for 1 hr

Transfer slice to recording chamber, perfuse with aCSF

Place stimulating electrode on Schaffer collaterals

Place recording electrode in CA1 stratum radiatum

Record baseline fEPSPs (0.05 Hz for 20 min)

Induce LTP with high-frequency stimulation (HFS)

Record post-HFS fEPSPs for at least 60 min

Measure the slope of the fEPSP

Normalize fEPSP slope to the pre-HFS baseline

Plot normalized fEPSP slope over time

Click to download full resolution via product page

Caption: Workflow for ex vivo hippocampal long-term potentiation recording.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15617910?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Steps:

Animals: Transgenic mice expressing human tauP301S or APP-London mutation and age-

matched wild-type controls are used.

Slice Preparation:

Mice are anesthetized with isoflurane and decapitated.

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal

fluid (aCSF) containing (in mM): 124 NaCl, 4.4 KCl, 1 Na2HPO4, 25 NaHCO3, 2 CaCl2, 2

MgSO4, and 10 glucose.

The hippocampus is dissected, and 350-400 µm thick transverse slices are prepared using

a vibratome.

Slices are allowed to recover in oxygenated aCSF at 32°C for 30 minutes, followed by at

least 1 hour at room temperature before recording.

Electrophysiological Recording:

A single slice is transferred to a submerged recording chamber and continuously perfused

with oxygenated aCSF at 30-32°C.

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording

electrode is placed in the stratum radiatum of the CA1 region to record field excitatory

postsynaptic potentials (fEPSPs).

A stable baseline of fEPSPs is recorded for 20-30 minutes at a stimulation frequency of

0.05 Hz.

LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst

stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, repeated 4 times with a 10-second

interval).

fEPSPs are then recorded for at least 60 minutes post-HFS to measure the potentiation.

Data Analysis:
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The initial slope of the fEPSP is measured.

The average slope of the fEPSPs recorded during the last 10 minutes of the post-HFS

recording period is normalized to the average slope of the baseline recordings.

Dendritic Spine Analysis
This protocol details the visualization and quantification of dendritic spines in cultured neurons

or brain tissue.

Detailed Steps:

Tissue Preparation and Staining:

For cultured neurons, cells grown on coverslips are fixed with 4% paraformaldehyde

(PFA).

For brain tissue, animals are transcardially perfused with saline followed by 4% PFA. The

brain is post-fixed and then sectioned.

Golgi-Cox Staining: Brains are immersed in a Golgi-Cox solution (a mixture of potassium

dichromate, mercuric chloride, and potassium chromate) for 14 days in the dark. The

tissue is then transferred to a cryoprotectant solution before being sectioned at 100-200

µm on a vibratome. The staining is developed using ammonium hydroxide, followed by

dehydration and mounting.

Imaging:

Stained neurons are imaged using a brightfield microscope with a high-magnification

objective (e.g., 100x oil-immersion).

Z-stacks of images are acquired along the length of selected dendrites (typically

secondary or tertiary branches of apical or basal dendrites).

Quantification:

Image stacks are imported into analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin

or Neurolucida).
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The length of the dendritic segment is traced in 3D.

Individual spines protruding from the traced dendrite are identified and counted.

Spine density is calculated as the number of spines per 10 µm of dendritic length.

Spine morphology can also be classified (e.g., thin, stubby, mushroom) based on the

dimensions of the spine head and neck.

Intracellular Calcium Imaging
This protocol is for measuring changes in cytoplasmic calcium concentration ([Ca²⁺]cyto) in

cultured neurons in response to stimuli.

Detailed Steps:

Cell Preparation and Dye Loading:

Primary neurons are cultured on glass-bottom dishes.

Cells are loaded with a calcium-sensitive dye, such as Fura-2 AM (acetoxymethyl ester).

The loading solution is prepared in a physiological buffer (e.g., HBSS) containing Fura-2

AM (typically 2-5 µM) and Pluronic F-127 to aid in dye solubilization.

Cells are incubated with the loading solution for 30-45 minutes at 37°C in the dark.

After loading, cells are washed and incubated in fresh buffer for at least 30 minutes to

allow for the de-esterification of the dye, which traps it inside the cells.

Imaging Setup:

The dish is mounted on the stage of an inverted fluorescence microscope equipped with a

ratiometric imaging system.

The system alternates excitation wavelengths between 340 nm (calcium-bound Fura-2)

and 380 nm (calcium-free Fura-2), while emission is collected at ~510 nm.

Data Acquisition and Analysis:
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A baseline fluorescence ratio (F340/F380) is recorded for a few minutes.

The experimental treatment (e.g., addition of a stimulus or REM127) is applied, and

recording continues to capture the change in the fluorescence ratio over time.

The F340/F380 ratio is calculated for regions of interest (ROIs) drawn around individual

cell bodies. This ratio is proportional to the intracellular calcium concentration.

Conclusion and Future Directions
REM127 represents a novel therapeutic strategy for Alzheimer's disease and potentially other

tauopathies by targeting a fundamental pathological process: calcium dyshomeostasis. Its

unique mechanism of action, which involves the restoration of septin filament integrity and the

subsequent normalization of store-operated calcium entry, offers a neuroprotective effect that

directly addresses the consequences of pathological tau on synaptic function. The preclinical

data strongly support its ability to rescue synaptic plasticity and preserve neuronal structures

essential for learning and memory.

The ongoing Phase IIa clinical trials will be crucial in determining the translational potential of

REM127. Future research should continue to explore the long-term efficacy and safety of

septin modulation, as well as its potential applicability to other neurodegenerative diseases

characterized by calcium dysregulation. Furthermore, the development of biomarkers to track

septin integrity and SOCC function in patients could aid in monitoring treatment response and

patient stratification. The targeted approach of REM127, which selectively acts on pathological

processes without disturbing normal neuronal function, holds significant promise for a new

generation of disease-modifying therapies for neurodegenerative disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Randomized phase 2a trial assessing a novel septin molecular glue in Alzheimer's disease
- PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15617910?utm_src=pdf-body
https://www.benchchem.com/product/b15617910?utm_src=pdf-body
https://www.benchchem.com/product/b15617910?utm_src=pdf-body
https://www.benchchem.com/product/b15617910?utm_src=pdf-body
https://www.benchchem.com/product/b15617910?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12426855/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12426855/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Targeting calcium storage shows promise in Alzheimer’s disease models | BioWorld
[bioworld.com]

To cite this document: BenchChem. [In-Depth Technical Guide: REM127 and its Impact on
Synaptic Function]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15617910#rem127-and-its-impact-on-synaptic-
function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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